![molecular formula C14H15IN2O4S B14496655 6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid CAS No. 64792-94-5](/img/structure/B14496655.png)
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid is an organic fluorophore, commonly used as a marker in fluorescence spectroscopy. This compound is known for its ability to react with thiols, making it a valuable tool in various biochemical applications .
Preparation Methods
The synthesis of 6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid involves the reaction of ethylenediamine with iodoacetyl and 5-sulfonyl-1-naphthyl groups. The compound is typically prepared by reacting 5-amino-1-naphthalenesulfonic acid with iodoacetic acid in the presence of a base . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid primarily undergoes substitution reactions, particularly with thiols. The compound is soluble in dimethylformamide (DMF) or buffer solutions above pH 6, which facilitates its reaction with thiol groups . The major product formed from these reactions is a thiol-conjugated derivative of the compound.
Scientific Research Applications
This compound is widely used in scientific research due to its fluorescent properties. It is commonly employed as a marker in fluorescence resonance energy transfer (FRET) experiments, where it serves as an acceptor for energy transfer from tryptophan residues . Additionally, it can act as a resonance energy donor to other fluorophores such as fluorescein, Alexa Fluor 488, Oregon Green, and BODIPY FL . Its applications extend to the study of protein conformational changes, protein-protein interactions, and the labeling of biomolecules in various biological assays .
Mechanism of Action
The mechanism of action of 6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This covalent attachment allows the compound to act as a fluorescent probe, enabling the detection and analysis of molecular interactions and conformational changes . The molecular targets of this compound are primarily thiol-containing proteins and peptides.
Comparison with Similar Compounds
6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid is similar to other aminonaphthalenesulfonic acid derivatives, such as 5-{[2-(iodoacetamido)ethyl]amino}naphthalene-1-sulfonic acid . its unique structure, which includes an iodoacetamido group, allows it to specifically react with thiols, making it particularly useful in fluorescence-based assays. Other similar compounds include N-(iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid, which also serves as a fluorescent probe for labeling protein sulfhydryls .
Properties
CAS No. |
64792-94-5 |
|---|---|
Molecular Formula |
C14H15IN2O4S |
Molecular Weight |
434.25 g/mol |
IUPAC Name |
6-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-14(18)17-6-5-16-12-3-1-11-8-13(22(19,20)21)4-2-10(11)7-12/h1-4,7-8,16H,5-6,9H2,(H,17,18)(H,19,20,21) |
InChI Key |
ZQKUVMYJVQYTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1NCCNC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
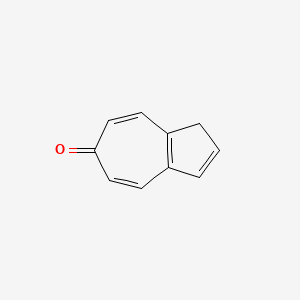
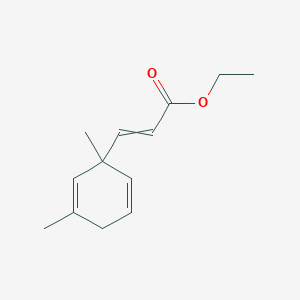
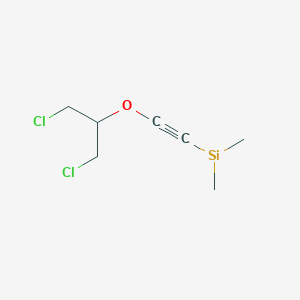
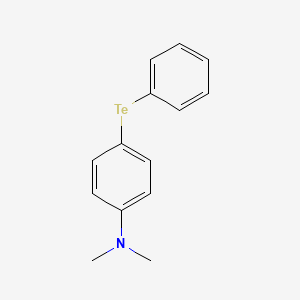
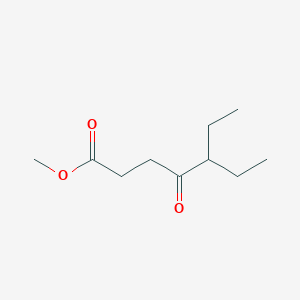

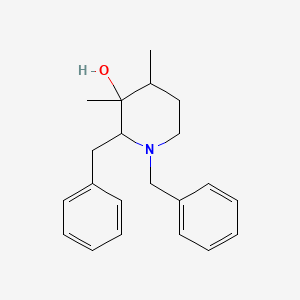
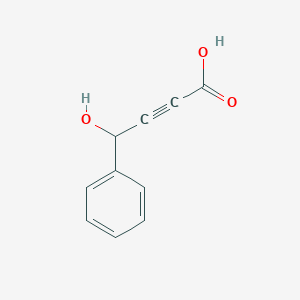
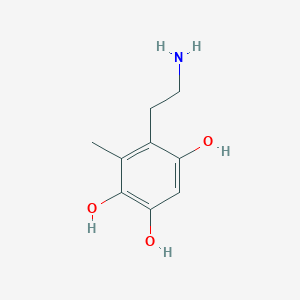
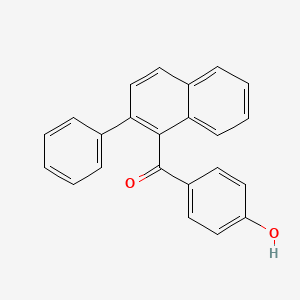
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
